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3-(3-Chloro-4-fluorophenyl)morpholine

Catalog No.
S14135542
CAS No.
M.F
C10H11ClFNO
M. Wt
215.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chloro-4-fluorophenyl)morpholine

Product Name

3-(3-Chloro-4-fluorophenyl)morpholine

IUPAC Name

3-(3-chloro-4-fluorophenyl)morpholine

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

InChI

InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

InChI Key

JEJOETABMLDMJD-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=C(C=C2)F)Cl

3-(3-Chloro-4-fluorophenyl)morpholine is an organic compound classified within the morpholine family, which are heterocyclic amines featuring a morpholine ring. This specific compound is characterized by the attachment of a 3-chloro-4-fluorophenyl group to the morpholine structure. Its molecular formula is C10_{10}H11_{11}ClFNO, and it has a molecular weight of approximately 215.7 g/mol . The presence of both chlorine and fluorine substituents on the phenyl ring contributes to its unique chemical properties and reactivity.

, including:

  • Nucleophilic Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation to yield N-oxides or be reduced to form amines. Common reagents for these reactions include potassium carbonate for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

Common Reaction Conditions

  • Solvents: Dimethylformamide (DMF) is often used during synthesis.
  • Temperature: Reactions typically occur at elevated temperatures ranging from 100°C to 120°C.

The biological activity of 3-(3-chloro-4-fluorophenyl)morpholine has been explored primarily in medicinal chemistry contexts. It has been identified as a potential building block in the synthesis of pharmaceutical compounds aimed at treating neurological and psychiatric disorders. The compound's ability to modulate enzyme or receptor activity suggests that it may possess therapeutic effects, although specific mechanisms remain under investigation.

The synthesis of 3-(3-chloro-4-fluorophenyl)morpholine generally involves a nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and morpholine. The process can be outlined as follows:

  • Reactants: Combine 3-chloro-4-fluoroaniline with morpholine.
  • Base Addition: Introduce a base such as potassium carbonate to facilitate the reaction.
  • Solvent Use: Employ dimethylformamide as the solvent.
  • Heating: Maintain the reaction mixture at temperatures between 100°C and 120°C for optimal yield.
  • Purification: Post-reaction, purify the product using recrystallization or chromatography techniques .

3-(3-Chloro-4-fluorophenyl)morpholine finds utility in several fields:

  • Medicinal Chemistry: It serves as a precursor in synthesizing drugs targeting various diseases, particularly those affecting the nervous system.
  • Materials Science: Research is ongoing into its potential applications in developing advanced materials, including polymers and coatings.
  • Biological Studies: The compound acts as a probe for investigating interactions between morpholine derivatives and biological targets.

Several compounds share structural similarities with 3-(3-chloro-4-fluorophenyl)morpholine. Notable examples include:

Compound NameStructure TypeKey Differences
3-(3-Chloro-4-fluorophenyl)piperidinePiperidine ringContains a piperidine ring instead of morpholine
3-(3-Chloro-4-fluorophenyl)pyrrolidinePyrrolidine ringFeatures a pyrrolidine ring, altering properties

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)morpholine lies in its combination of chlorine and fluorine substituents on the phenyl ring, which significantly influence its reactivity and biological interactions compared to similar compounds. The presence of the morpholine ring further distinguishes it from piperidine and pyrrolidine derivatives, providing distinct chemical characteristics that may be advantageous in specific applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.0513198 g/mol

Monoisotopic Mass

215.0513198 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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